molecular formula C10H15N B009738 Pyridine, 2,6-dimethyl-3-(1-methylethyl)- CAS No. 104294-51-1

Pyridine, 2,6-dimethyl-3-(1-methylethyl)-

Cat. No. B009738
M. Wt: 149.23 g/mol
InChI Key: HDMBKXIIBWEELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is a chemical compound that belongs to the pyridine family. It is also known as 2,6-lutidine or lutidine. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals.

Mechanism Of Action

The mechanism of action of Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is not well understood. However, it is believed to act as a ligand for various receptors, such as nicotinic acetylcholine receptors and GABA receptors. Pyridine derivatives have been shown to have modulatory effects on these receptors, which may contribute to their pharmacological properties.

Biochemical And Physiological Effects

Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Pyridine derivatives have also been shown to have modulatory effects on various receptors, which may contribute to their pharmacological properties.

Advantages And Limitations For Lab Experiments

Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals. It has been widely used in scientific research due to its pharmacological properties. However, it has some limitations for lab experiments. Pyridine derivatives are known to be toxic and may pose a risk to human health. Therefore, proper precautions should be taken when handling this compound. Additionally, the yield of the product may depend on the reaction conditions, which may affect the reproducibility of the results.

Future Directions

There are several future directions for the research on Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. One direction is to investigate the mechanism of action of this compound in more detail. This may lead to the discovery of new pharmacological properties and the development of new drugs. Another direction is to develop safer and more efficient methods for the synthesis of Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. This may improve the yield of the product and reduce the risk of exposure to toxic compounds. Additionally, the development of new applications for Pyridine, 2,6-dimethyl-3-(1-methylethyl)- may lead to the discovery of new materials and technologies.

Synthesis Methods

Pyridine, 2,6-dimethyl-3-(1-methylethyl)- can be synthesized by various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-3-(1-methylethyl)phenol and formaldehyde in the presence of a catalyst. Another method involves the reaction between 2,6-dimethyl-3-(1-methylethyl)aniline and formaldehyde in the presence of a catalyst. The yield of the product depends on the reaction conditions, such as the type of catalyst, temperature, and reaction time.

Scientific Research Applications

Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been used in the synthesis of anti-cancer drugs, such as lapatinib and dasatinib. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.

properties

CAS RN

104294-51-1

Product Name

Pyridine, 2,6-dimethyl-3-(1-methylethyl)-

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,6-dimethyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)11-9(10)4/h5-7H,1-4H3

InChI Key

HDMBKXIIBWEELO-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(C)C)C

Canonical SMILES

CC1=NC(=C(C=C1)C(C)C)C

synonyms

2,6-Lutidine,3-isopropyl-(6CI)

Origin of Product

United States

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